4-Methyl-2-hexyne-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

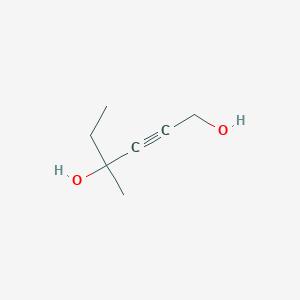

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylhex-2-yne-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-7(2,9)5-4-6-8/h8-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUCYKPSXNHMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Unique Reactivity Considerations of Alkynediols

The chemical behavior of 4-Methyl-2-hexyne-1,4-diol is intrinsically linked to its molecular structure, which is characteristic of substituted alkynediols. These compounds are defined by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl (-OH) groups. ontosight.ai

The structure of this compound consists of a six-carbon chain. A triple bond between the second and third carbon atoms confers a linear geometry and rigidity to that portion of the molecule. ontosight.ai Hydroxyl groups are positioned at carbon 1 (a primary alcohol) and carbon 4 (a tertiary alcohol). Additionally, a methyl group is attached to carbon 4. ontosight.ainih.gov This specific arrangement has several implications for its reactivity:

Functional Group Duality : The molecule contains both electrophilic (the alkyne) and nucleophilic (the hydroxyl groups) sites, allowing for a wide range of transformations.

Stereoelectronic Effects : The proximity of the hydroxyl groups to the alkyne allows for intramolecular reactions, particularly cyclizations, which are often favored.

Steric Hindrance : The tertiary alcohol at the C4 position, with its adjacent methyl group, introduces steric bulk that can influence the regioselectivity of reactions, directing incoming reagents to the less hindered primary alcohol at the C1 position.

The unique combination of these features makes alkynediols like this compound valuable substrates in metal-catalyzed reactions. The alkyne can be activated by soft Lewis acidic metals, while the hydroxyl groups can participate as internal nucleophiles. This often leads to the formation of complex cyclic structures such as furans, pyrroles, and spiroketals. researchgate.netmdpi.comorganic-chemistry.org For instance, gold, palladium, rhodium, and iridium complexes are known to catalyze the cycloisomerization and dihydroalkoxylation reactions of alkynediols to produce various heterocyclic and spiroketal systems. mdpi.comrsc.orgacs.org

Significance Within Synthetic Organic Chemistry

Total Synthesis Approaches

Total synthesis of this compound and related alkynediols can be achieved through several strategic approaches. These methods focus on the construction of the carbon skeleton and the introduction of the key functional groups.

Acetylene (B1199291) Chemistry-Based Routes

A foundational approach to synthesizing alkynediols leverages the reactivity of acetylene and its derivatives. masterorganicchemistry.com A common strategy involves the reaction of metal acetylides with carbonyl compounds. For instance, the synthesis of unsymmetrical 1,4-alkynediols can be accomplished in a one-pot procedure by coupling trimethylsilylacetylene (B32187) with two different aldehydes or ketones. nih.gova2bchem.com This method proceeds through the sequential addition of the carbonyl compounds to a dilithiated acetylene species, generated in situ. nih.gov

The "linchpin" approach offers a powerful way to construct unsymmetrical 1,4-alkynediols. nih.gov This is exemplified by the reaction where a solution of lithium trimethylsilylacetylide is first treated with one aldehyde or ketone. nih.gov Subsequent addition of methyllithium (B1224462) removes the trimethylsilyl (B98337) protecting group, generating a dilithiated species. nih.gov The final addition of a second, different aldehyde or ketone leads to the formation of the desired unsymmetrical 1,4-alkynediol. nih.gov

Another relevant method is the "alkyne zipper" reaction, which involves the isomerization of internal alkynes to terminal alkynes. mdpi.com This can be a key step in multi-step syntheses, allowing for the strategic placement of the alkyne functionality before the addition of hydroxyl groups. mdpi.com For example, the synthesis of (+)-aspicillin, a macrolide, involves the reaction of a lithium acetylide with paraformaldehyde to create an internal alkyne, which is then isomerized. mdpi.com

Multi-Component Coupling Strategies

Multi-component reactions (MCRs) provide an efficient pathway to complex molecules like alkynediols by combining three or more reactants in a single step. researchgate.net These reactions are advantageous for their atom economy and ability to build molecular complexity rapidly. researchgate.net

One such strategy involves the nickel-catalyzed three-component coupling of ketones, dienes, and a diboron (B99234) reagent (B₂pin₂). organic-chemistry.org This reaction proceeds with high regio- and stereoselectivity to afford homoallylic boronic esters, which can be subsequently oxidized to furnish 1,3-diols. organic-chemistry.org While this example leads to 1,3-diols, the principle of multi-component coupling is broadly applicable and can be adapted for the synthesis of 1,4-diols. acs.orgresearchgate.net

A visible-light-mediated three-component decarboxylative coupling has also been developed to synthesize 1,4-diol monoethers. acs.org This reaction involves an α-alkoxycarboxylic acid, an aromatic olefin, and an aldehyde, and proceeds under mild conditions with good functional group tolerance. researchgate.netacs.orgresearchgate.netresearchgate.net Metallaphotoredox catalysis is another powerful tool for multi-component coupling reactions, enabling the construction of complex molecules under mild conditions. researchgate.net

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry during the synthesis of alkynediols is crucial for their application in areas like natural product synthesis and pharmaceuticals. This section details various strategies to achieve stereocontrol.

Chiral Catalyst-Mediated Stereocontrol in Alkynediol Formation

The use of chiral catalysts is a cornerstone of asymmetric synthesis, allowing for the selective formation of one enantiomer over the other. nih.gov In the context of alkynediol synthesis, chiral catalysts can be employed in various reactions, including additions to carbonyls and cyclizations.

Chiral metal complexes, for example, have been shown to be effective in a range of asymmetric transformations. rsc.org Copper-catalyzed enantioselective alkyne addition to nitrones, for instance, has been achieved using tunable axially chiral imidazole-based P,N-ligands. nih.govdicp.ac.cn While this reaction produces chiral propargyl N-hydroxylamines, the underlying principle of using a chiral metal complex to control the stereochemistry of alkyne additions is highly relevant to the synthesis of chiral alkynediols. nih.govdicp.ac.cn

Chiral primary amines have also emerged as powerful organocatalysts for a wide array of enantioselective reactions. rsc.org These catalysts can activate substrates in a stereocontrolled manner, leading to high enantioselectivities. rsc.org Furthermore, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, offer a "green" alternative for asymmetric synthesis, enabling reactions under mild, environmentally friendly conditions. buchler-gmbh.com

Diastereoselective Strategies for Acyclic 1,4-Diols

Achieving diastereoselectivity in the synthesis of acyclic 1,4-diols is a significant challenge. acs.org Several methods have been developed to address this, often relying on substrate control or the use of chiral reagents.

One notable approach involves the highly diastereoselective conjugate addition of alcohols to enantiopure 2-sulfinyl dienes. nih.govacs.org This reaction generates transient allylic sulfoxides, which then undergo a sulfoxide-sulfenate rearrangement and subsequent cleavage to yield 2-ene-1,4-diols with high diastereomeric ratios (up to 99:1 dr). nih.govacs.org This method allows for the creation of two stereocenters in a single operation with remote chirality transfer. nih.govacs.orgresearchgate.net

Another strategy is the stereoselective reduction of functionalized ketones. acs.org For example, the reduction of a γ-keto-vinyl sulfoximine, followed by methylation and a palladium-catalyzed rearrangement, can produce 1,4-amino alcohols with high diastereoselectivity. researchgate.net While this example yields an amino alcohol, the principles of using a remote hydroxyl group to direct the stereochemical outcome are applicable to diol synthesis.

Asymmetric Induction and Chiral Auxiliary Applications

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature within the substrate, reagent, or catalyst. wikipedia.org This is a fundamental concept in asymmetric synthesis. wikipedia.orgmsu.edu

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. thieme-connect.comnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org A variety of chiral auxiliaries have been developed, including those derived from amino acids, camphor, and carbohydrates. thieme-connect.com

In the context of alkynediol synthesis, a chiral auxiliary can be attached to one of the starting materials, such as an aldehyde or ketone. The subsequent addition of an acetylide nucleophile would then proceed with a facial bias dictated by the chiral auxiliary, leading to the formation of a specific stereoisomer. For example, Evans' chiral oxazolidinone auxiliaries are widely used to direct asymmetric aldol (B89426) reactions, which can be a key step in the construction of diol-containing molecules. numberanalytics.com The use of a chiral auxiliary allows for the construction of stereocenters in a predictable manner, which is essential for the synthesis of complex, biologically active molecules. libretexts.org

Protecting Group Chemistry in Alkynediol Synthesis

The synthesis of complex molecules such as this compound and its analogs often requires a strategic approach to manage the reactivity of multiple functional groups. researchgate.net Since these alkynediols possess both a primary and a tertiary hydroxyl group, which exhibit different steric and electronic properties, selective chemical transformations are possible. However, to achieve high selectivity and yield in multi-step syntheses, the temporary masking of one or both hydroxyl groups using protecting groups is a crucial and widely employed strategy. univpancasila.ac.id

A suitable protecting group must be easy to introduce and remove, stable to the reaction conditions of subsequent steps, and should not introduce unwanted reactivity. researchgate.netnih.gov In the context of alkynediol synthesis, protecting groups are essential for preventing unwanted side reactions such as etherification, oxidation, or reaction with organometallic reagents intended for other parts of the molecule.

The structural asymmetry of this compound, with its distinct primary (-CH₂OH) and tertiary (C(OH)(CH₃)C₂H₅) alcohols, presents a classic challenge in regioselective protection. The primary hydroxyl group is sterically more accessible and generally more reactive towards many protecting group reagents than the bulky tertiary hydroxyl group. researchgate.net This inherent difference in reactivity is frequently exploited to achieve selective monoprotection.

Selective Protection of the Primary Hydroxyl Group:

The most common strategy for analogous unsymmetrical diols involves the selective protection of the less sterically hindered primary alcohol. researchgate.net Silyl (B83357) ethers are particularly useful for this purpose due to the wide range of available reagents with varying steric bulk and reactivity.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS) are sufficiently bulky to react preferentially at the primary position. researchgate.nethighfine.com The reaction is typically carried out using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). harvard.edu The resulting silyl ether is robust and stable under a variety of conditions, including chromatography and many non-acidic or non-fluoride-containing reagents.

Trityl and Related Ethers: The very bulky triphenylmethyl (trityl, Tr) group is highly selective for primary alcohols. highfine.com It is introduced using trityl chloride and a base like pyridine. Deprotection is readily achieved under mildly acidic conditions. highfine.com

Tetrahydropyranyl (THP) Ethers: The synthesis of a related compound, 4-methylpent-2-yne-1,4-diol, has been documented starting from a precursor where a hydroxyl group is protected as a tetrahydropyranyl (THP) ether. chemicalbook.com THP ethers are formed by reacting the alcohol with dihydropyran (DHP) under acidic catalysis and are cleaved by aqueous acid. thieme-connect.com

This selective protection of the primary alcohol leaves the tertiary hydroxyl group available for subsequent reactions, such as oxidation, esterification, or substitution.

Protection of Both Hydroxyl Groups:

In some synthetic routes, it may be necessary to protect both hydroxyl groups. This is typically achieved using less sterically demanding protecting groups or more forcing reaction conditions.

Trimethylsilyl (TMS) Ethers: TMS ethers can be introduced on both primary and tertiary alcohols using reagents like hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl chloride. highfine.comharvard.edu However, TMS groups are very labile and are generally used for temporary protection during a specific step (e.g., chromatography) rather than for multi-step sequences.

Cyclic Acetals and Ketals: For 1,2- and 1,3-diols, cyclic acetals (e.g., from benzaldehyde) or ketals (e.g., from acetone (B3395972) to form an acetonide) are common protecting groups. researchgate.net While not directly applicable for protecting the 1,4-diol system of this compound as a single cyclic group, this strategy is paramount in the synthesis of analogous alkynediols derived from carbohydrate precursors. beilstein-journals.org

Orthogonal Protection Strategies:

Advanced synthetic strategies may require an "orthogonal" approach, where two different hydroxyl groups are protected with groups that can be removed under distinct conditions. For an alkynediol, one could protect the primary alcohol as a silyl ether (cleaved by fluoride, e.g., TBAF) and the tertiary alcohol as a benzyl (B1604629) ether (cleaved by hydrogenolysis). researchgate.net This allows for the selective unmasking and reaction of either hydroxyl group at a chosen point in the synthesis.

The table below summarizes common protecting groups relevant to the synthesis of this compound and its analogs.

Chemical Transformations and Reaction Pathways of 4 Methyl 2 Hexyne 1,4 Diol

Reactivity at the Alkyne Moiety

The carbon-carbon triple bond in 4-methyl-2-hexyne-1,4-diol is a region of high electron density, making it susceptible to various addition reactions.

Catalytic Hydrogenation for Stereocontrolled Alkene and Alkane Formation

Catalytic hydrogenation is a fundamental process for the reduction of the alkyne group in this compound. drhazhan.com This reaction allows for the stereocontrolled formation of either the corresponding alkene or alkane, depending on the catalyst and reaction conditions employed.

The partial hydrogenation of the alkyne to an alkene can be achieved with high selectivity using specific catalysts. For instance, Lindlar-type catalysts, which are palladium-based catalysts partially poisoned with substances like lead, are commonly used for the syn-hydrogenation of alkynes to cis-alkenes. While specific studies on this compound are not extensively detailed in the provided results, the general principle of using such catalysts to achieve selective hydrogenation is well-established for alkynes. Biogenic platinum nanoparticles have also been investigated as potential alternatives to traditional Lindlar catalysts for selective alkyne hydrogenation, demonstrating increased selectivity toward the alkene product. researchgate.net

Complete hydrogenation to the corresponding alkane, 4-methylhexane-1,4-diol, can be accomplished using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide under a hydrogen atmosphere. This process involves the addition of two equivalents of hydrogen across the triple bond.

Table 1: Catalytic Hydrogenation Products of this compound

| Starting Material | Product | Catalyst/Reagents | Reaction Type |

|---|---|---|---|

| This compound | (Z)-4-Methyl-2-hexene-1,4-diol | Lindlar Catalyst, H₂ | Partial Hydrogenation (syn-addition) |

| This compound | 4-Methylhexane-1,4-diol | Pd/C, H₂ | Complete Hydrogenation |

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The triple bond of this compound is susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition: In electrophilic addition reactions, the π electrons of the alkyne attack an electrophile. For example, the addition of hydrogen halides (HX) would proceed via a vinyl carbocation intermediate. The regioselectivity of this addition would be governed by the stability of the carbocation formed.

Nucleophilic Addition: Nucleophilic addition to alkynes typically requires activation of the alkyne or the use of a strong nucleophile. While specific examples for this compound are not detailed, analogous reactions with other alkynes suggest that nucleophiles can add to the triple bond, often catalyzed by a metal. For instance, the addition of enolates to dehydrobenzene diradicals derived from enediynes represents a method for aromatic alkylation via nucleophilic addition. acs.org

Reactivity at the Hydroxyl Groups

The two hydroxyl groups in this compound, one primary and one tertiary, offer additional sites for a variety of chemical transformations.

Selective Oxidation and Reduction Processes

Selective Oxidation: The primary and tertiary hydroxyl groups exhibit different reactivities towards oxidation. The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, selective oxidation of 1,2-diols to α-hydroxyketones can be achieved using catalysts like dimethyltin(IV)dichloride in water with oxidants such as dibromoisocyanuric acid (DBI) or bromine. researchgate.net The tertiary alcohol is generally resistant to oxidation under mild conditions. More aggressive oxidizing agents, like potassium permanganate, can lead to cleavage of the carbon-carbon bond. chemistrysteps.com The MTO/H₂O₂/pyridine system is another versatile method for the oxidation of various natural compounds, including those with hydroxyl groups. nih.gov

Reduction: The hydroxyl groups themselves are not typically reduced directly. However, they can be converted into better leaving groups (e.g., tosylates) and then subjected to reduction. The reduction of diols can also be achieved from the corresponding diketones using reducing agents like NaBH₄ or LiAlH₄. chemistrysteps.com

Table 2: Selective Oxidation of this compound

| Starting Material | Product(s) | Reagents |

|---|---|---|

| This compound | 1-Hydroxy-4-methyl-2-hexyn-4-one | Mild oxidizing agent (e.g., PCC) |

| This compound | 4-Hydroxy-4-methyl-2-hexynoic acid | Strong oxidizing agent (e.g., KMnO₄) |

Intramolecular Cyclization and Rearrangement Reactions (e.g., Pinacol-type, Dehydration to Cyclic Ethers)

Pinacol-type Rearrangement: Vicinal diols (1,2-diols) can undergo a pinacol (B44631) rearrangement in the presence of an acid catalyst to form a ketone or aldehyde. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or hydride shift. For this compound, which is a 1,4-diol, a direct pinacol rearrangement is not the primary pathway. However, related rearrangements can be induced under specific conditions. For example, a SmI₂-mediated transannular pinacol reaction followed by a p-TsOH-catalyzed pinacol rearrangement has been used to form bicyclic ketones. nih.gov

Dehydration to Cyclic Ethers: The dehydration of diols is a common method for the synthesis of cyclic ethers. nih.gov The intramolecular cyclization of 1,4-diols typically yields five-membered cyclic ethers (tetrahydrofuran derivatives). This reaction is often acid-catalyzed, proceeding through protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group. royalsocietypublishing.orgresearchgate.net For this compound, acid-catalyzed dehydration would likely lead to the formation of a substituted tetrahydrofuran (B95107) ring containing the alkyne moiety. The use of heteropoly acids as catalysts has been shown to be effective for the cyclodehydration of various 1,n-diols. nih.govroyalsocietypublishing.org

Derivatization for Synthetic Purposes

The hydroxyl groups of this compound can be derivatized to alter the compound's properties or to introduce functional groups for further synthetic transformations. researchgate.net Common derivatization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl groups into esters. researchgate.net

Etherification: Treatment with alkyl halides in the presence of a strong base (Williamson ether synthesis) yields ethers.

Silylation: Reaction with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), protects the hydroxyl groups as silyl (B83357) ethers. This is often done to increase volatility for gas chromatography or to protect the hydroxyl groups during other reactions. gcms.cz

Formation of Boronate Esters: Diols can react with boronic acids to form cyclic boronate esters, which can be used as protecting groups to allow for selective reactions at other sites in the molecule. anu.edu.au

These derivatization strategies are crucial for the multi-step synthesis of complex target molecules where the reactivity of the hydroxyl groups needs to be temporarily masked. oup.com

Mechanistic Investigations of 4 Methyl 2 Hexyne 1,4 Diol Reactions

Kinetic and Spectroscopic Studies of Reaction Intermediates

The identification and characterization of transient species are paramount in elucidating reaction pathways. For reactions involving acetylenic diols like 4-methyl-2-hexyne-1,4-diol, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.

Spectroscopic data is crucial for identifying the structures of intermediates and products. In the study of the synthesis of peptoids using 1,4-dithiane-2,5-diol, which exists in equilibrium with 2-mercaptoacetaldehyde, FT-IR spectroscopy is used to identify key functional group vibrations. For example, C=O stretching vibrations are typically observed in the range of 1850–1600 cm⁻¹. mdpi.com For reactions involving this compound, one would expect to monitor changes in the O-H stretching band (around 3300-3600 cm⁻¹) and the C≡C stretching frequency (around 2100-2260 cm⁻¹).

The following table summarizes typical spectroscopic data used to characterize reaction components and products in reactions of similar diols and alkynes.

| Spectroscopic Technique | Key Functional Group | Typical Chemical Shift/Frequency Range | Reference |

| ¹H NMR | Vinyl Protons | δ 5.2–5.8 ppm | |

| ¹H NMR | Methyl Groups | δ 0.9–1.2 ppm | |

| ¹³C NMR | Vinyl Carbons | δ 115–125 ppm | |

| IR | C=C Stretch | ~1650 cm⁻¹ | |

| IR | =C-H Stretch | 3050–3100 cm⁻¹ | |

| IR | O-H Stretch | 3300-3600 cm⁻¹ | mdpi.com |

| IR | C≡C Stretch | 2100-2260 cm⁻¹ |

This table presents generalized data for alkenes and alkynes and is not specific to this compound, but is representative of the spectroscopic features that would be monitored.

Computational Chemistry Approaches (e.g., DFT Calculations)

For reactions involving alkynes, DFT studies have been used to understand the effects of substituents on reactivity. For example, calculations on the hydroamination of alkynes have correlated the percent s-character of the alkyne's sp-carbons with the activation free energies. rsc.org In the context of this compound, DFT could be employed to model various potential reaction pathways, such as additions to the alkyne, or reactions involving the hydroxyl groups.

DFT calculations have also been successfully used to elucidate the mechanism of complex rearrangements. For instance, in the study of the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations revealed a mechanism involving a 1,1-diazene intermediate and a 1,4-biradical species, with the release of N₂ being the rate-determining step. acs.org Similarly, for reactions of this compound, DFT could predict the most likely intermediates and transition states, guiding experimental studies.

In the synthesis of peptoids using 1,4-dithiane-2,5-diol, DFT calculations at the B3LYP/6-311G(d,p) level were used to predict spectral data, which were then compared with experimental results. mdpi.com This approach helps to confirm the structures of the synthesized compounds. Furthermore, Natural Bond Order (NBO) analysis can be used to investigate electronic transitions and charge distribution, providing a deeper understanding of the molecule's reactivity. mdpi.com

The following table presents a hypothetical summary of how DFT calculations could be applied to study a reaction of this compound.

| Computational Method | Information Obtained | Application to this compound Reactions | Reference |

| DFT (e.g., B3LYP/6-311G(d,p)) | Optimized geometries of reactants, intermediates, and products. | Determine the 3D structure of all species in a proposed reaction mechanism. | mdpi.com |

| DFT | Transition state structures and activation energies. | Identify the rate-determining step and predict reaction kinetics. | acs.org |

| TD-DFT | Electronic excitation energies and orbital contributions. | Predict UV-Vis spectra and understand electronic transitions. | mdpi.com |

| NBO Analysis | Charge distribution and hyperconjugative interactions. | Assess the stability of intermediates and the nature of bonding. | mdpi.com |

Elucidation of Stereochemical Control Mechanisms

The presence of a chiral center at the C4 position of this compound introduces the element of stereochemistry into its reactions. Understanding and controlling the stereochemical outcome is a significant aspect of modern organic synthesis.

When a reaction occurs on a molecule that is already chiral, the formation of new stereocenters often leads to diastereomeric products in unequal amounts. For example, the acid-catalyzed addition of water to a chiral alkene like (R)-4-methyl-1-hexene results in a mixture of diastereomeric alcohols. pressbooks.pub The chiral center already present in the molecule influences the approach of the reagent, leading to a preference for one diastereomer over the other. pressbooks.pub This is due to the diastereomeric nature of the transition states leading to the different products.

In the context of this compound, any reaction that creates a new stereocenter, for instance by addition to the alkyne, would be subject to stereochemical influence from the existing C4 chiral center. The stereochemical outcome would depend on the specific reaction conditions and the mechanism.

Computational studies can be highly effective in rationalizing and predicting stereochemical outcomes. For example, in the aldol-Tishchenko reaction of sulfinimines, DFT calculations have been used to explain the reversal of stereoselectivity observed with different ketone starting materials. nih.gov The calculations showed that unfavorable steric interactions in the transition state for one diastereomer led to the preferential formation of the other. nih.gov A similar approach could be applied to reactions of this compound to understand how the existing stereocenter directs the formation of new ones.

The following table outlines key concepts in the elucidation of stereochemical control.

| Concept | Description | Relevance to this compound | Reference |

| Diastereoselective Reactions | Reactions of a chiral starting material that produce diastereomeric products in unequal amounts. | Reactions at the alkyne or hydroxyl groups of a single enantiomer of this compound would likely be diastereoselective. | pressbooks.pub |

| Chiral Auxiliary | A chiral group temporarily incorporated into a molecule to direct the stereochemistry of a reaction. | While not an auxiliary itself, the chiral center in this compound acts as an internal source of stereochemical information. | |

| Kinetic vs. Thermodynamic Control | The product ratio is determined by the relative rates of formation (kinetic) or the relative stabilities of the products (thermodynamic). | The stereochemical outcome of reactions can be influenced by temperature and reaction time, indicating kinetic or thermodynamic control. | |

| Computational Modeling | Using methods like DFT to calculate the energies of diastereomeric transition states. | Can predict and rationalize the observed stereoselectivity in reactions of this compound. | nih.gov |

Applications of 4 Methyl 2 Hexyne 1,4 Diol in Complex Molecular Synthesis

Building Block for Natural Product Synthesis

The structural rigidity and defined stereochemistry offered by alkynediols make them valuable starting points for the total synthesis of natural products. While direct and specific examples of the incorporation of 4-Methyl-2-hexyne-1,4-diol into the total synthesis of a named natural product are not extensively detailed in publicly available research, the general class of substituted alkynediols is recognized for its utility in creating complex stereocenters and carbon skeletons found in nature.

The dual hydroxyl groups of this compound can be selectively protected or activated, allowing for stepwise elaboration of a molecular framework. The alkyne moiety can participate in a wide array of reactions, including:

Reduction: Catalytic hydrogenation can lead to the corresponding alkene or alkane diols, introducing new stereocenters.

Cyclization Reactions: The alkyne can act as a linchpin in various intramolecular cyclization strategies to form carbocyclic and heterocyclic ring systems common in natural products.

Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions enable the extension of the carbon chain, a crucial step in building complex natural product backbones.

The strategic placement of the methyl group at the C-4 position provides a chiral center, which can be exploited in asymmetric syntheses to control the stereochemical outcome of subsequent transformations, a critical aspect of natural product synthesis.

Precursor for Pharmacologically Relevant Scaffolds and Advanced Intermediates

In medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound serves as a potential precursor for such scaffolds due to its combination of functional groups. ontosight.aiontosight.ai The diol and alkyne functionalities allow for its transformation into a variety of structures that can be further elaborated into biologically active molecules.

General applications in this area suggest its role as a versatile pharmaceutical intermediate. ontosight.aiontosight.ai The transformation of this compound can lead to the formation of key structural motifs found in pharmaceuticals, such as substituted furans, pyrrolidines, and other heterocyclic systems, through cyclization and rearrangement reactions. The inherent functionality allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for pharmacological screening.

While specific, named pharmaceutical agents derived directly from this compound are not prominently featured in the literature, the fundamental reactivity of this class of compounds makes it a valuable tool for synthetic chemists aiming to construct novel drug candidates.

Development of New Polymeric Materials and Crosslinkers

The bifunctional nature of this compound makes it an interesting candidate for the synthesis of new polymers and as a crosslinking agent to modify the properties of existing materials. ontosight.ai The two hydroxyl groups can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters.

The alkyne unit embedded within the polymer backbone introduces rigidity and can serve as a site for post-polymerization modification. For instance, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach side chains or to crosslink polymer chains, thereby tailoring the material's properties.

Furthermore, the diol can be derivatized, for example, by reaction with acrylic acid or acryloyl chloride, to form a diacrylate monomer. Such monomers, containing two polymerizable acrylate (B77674) groups, can act as crosslinkers in free-radical polymerization, enhancing the mechanical strength and thermal stability of the resulting polymer network. While research on polymers specifically derived from this compound is not widespread, the principles of polymer chemistry suggest its potential utility in creating novel materials with tailored characteristics.

Catalytic Roles and Ligand Design from 4 Methyl 2 Hexyne 1,4 Diol Derivatives

Design and Synthesis of Chiral Ligands

The design of effective chiral ligands often focuses on creating structures with C₂ symmetry, which can simplify the stereochemical environment around a metal center and lead to higher enantioselectivity. The 1,4-diol structure of 4-Methyl-2-hexyne-1,4-diol is an ideal precursor for generating such ligands, particularly five-membered phospholane (B1222863) rings, which are known to form highly effective catalysts with transition metals. google.com

A robust and widely applicable method for converting chiral 1,4-diols into chiral phospholanes proceeds through the formation of a cyclic sulfate (B86663) intermediate. This multi-step synthesis ensures that the stereochemical integrity of the diol is transferred to the final phospholane ligand. google.com The initial diol can first be resolved into its separate enantiomers or used to create diastereomeric derivatives to achieve optical purity. The subsequent steps involve the cyclization and displacement to form the desired phosphorus-containing ring.

The proposed synthetic pathway to derive a chiral phospholane from this compound is detailed below.

Table 1: Proposed Synthetic Pathway for Chiral Ligands from this compound

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Cyclic Sulfite Formation | Thionyl chloride (SOCl₂) | This compound cyclic sulfite | Creates a five-membered ring precursor. |

| 2 | Oxidation | Ruthenium(III) chloride (RuCl₃), Sodium periodate (B1199274) (NaIO₄) | This compound cyclic sulfate | Forms the highly reactive cyclic sulfate, a good leaving group. |

Beyond phospholanes, the diol functionality is a versatile anchor for creating other classes of ligands. For instance, chiral diols are frequently reacted with phosphorus trichloride (B1173362) or other phosphorus electrophiles to generate chiral phosphonite or phosphite (B83602) ligands. researchgate.netnih.gov These ligands, particularly those derived from frameworks like TADDOL, have proven effective in a variety of metal-catalyzed transformations. nih.gov The presence of the alkyne group in this compound also offers a site for further modification, allowing for the synthesis of more complex, multidentate ligand architectures.

Catalytic Applications in Organic Transformations

The utility of chiral ligands derived from this compound is realized when they are complexed with transition metals such as rhodium, ruthenium, or platinum to form asymmetric catalysts. google.comnih.gov Chiral phospholane ligands, in particular, are renowned for their success in asymmetric hydrogenation reactions. google.com When a ligand derived from this compound is complexed with a metal like rhodium, the resulting catalyst can effectively hydrogenate prochiral olefins to produce chiral alkanes with high levels of enantiomeric excess (ee).

The mechanism of this stereochemical induction is often attributed to the rigid, C₂-symmetric conformation of the chelating phospholane ligand, which creates a chiral pocket around the metal's active site. This environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The performance of such catalysts is demonstrated in the asymmetric hydrogenation of various substrates, a key transformation in the synthesis of pharmaceuticals and fine chemicals.

Table 2: Representative Catalytic Performance of Rhodium-Phospholane Complexes in Asymmetric Hydrogenation

| Substrate | Product | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Methyl acetamidoacrylate | N-acetylalanine methyl ester | [Rh(COD)(Phospholane)]BF₄ | >99% | 95-99% |

| Methyl itaconate | Methylsuccinate derivative | [Rh(COD)(Phospholane)]BF₄ | >99% | >98% |

| α-Acetamidocinnamic acid | N-acetylphenylalanine | [Rh(COD)(Phospholane)]BF₄ | >99% | 90-96% |

Data are representative of the performance of C₂-symmetric rhodium-phospholane catalyst systems in the literature and illustrate the potential application of ligands derived from this compound. google.com

In addition to hydrogenation, these chiral phosphine (B1218219) complexes are potent catalysts for other important organic transformations. These include:

Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond to create chiral aldehydes.

Asymmetric Allylic Alkylation: The substitution reaction on an allylic substrate, which is fundamental for constructing carbon-carbon bonds stereoselectively.

Enantioselective Diboration: The addition of a diboron (B99234) reagent across a double or triple bond, which can furnish valuable chiral diol products after oxidation. nih.gov

The modular nature of the synthesis starting from this compound allows for fine-tuning of the ligand's steric and electronic properties to optimize selectivity and activity for a specific catalytic application.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry)

Spectroscopy is the cornerstone for the structural elucidation of 4-methyl-2-hexyne-1,4-diol. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. In a typical ¹³C NMR spectrum, distinct signals would be expected for the seven carbon atoms, including the two characteristic sp-hybridized carbons of the alkyne bond. The ¹H NMR spectrum would reveal signals corresponding to the protons of the ethyl group, the methyl group, the methylene (B1212753) group adjacent to the primary alcohol, and the hydroxyl protons. The hydroxyl protons may appear as a broad singlet and their signal can be confirmed by a D₂O exchange experiment. undip.ac.id

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in this compound. The most prominent feature in its IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. undip.ac.id Other expected signals include C-H stretching vibrations for the sp³ hybridized carbons (below 3000 cm⁻¹) and a weak C≡C stretching vibration for the internal alkyne around 2200-2260 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular formula of this compound is C₇H₁₂O₂, corresponding to a molecular weight of approximately 128.17 g/mol . nih.gov Under hard ionization techniques like Electron Ionization (EI), the molecule would likely exhibit fragmentation through the loss of water (M-18), a methyl group (M-15), or an ethyl group (M-29). Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are valuable for preserving the molecular ion, often observing it as a protonated molecule [M+H]⁺ or an adduct with sodium [M+Na]⁺. rsc.orgchromatographyonline.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Signal/Value | Reference |

| ¹³C NMR | Alkyne Carbons (C≡C) | δ 80-90 ppm | rsc.org |

| Carbonyl-OH (C-OH) | δ 65-75 ppm (tert), δ 50-60 ppm (prim) | rsc.org | |

| Alkyl Carbons | δ 5-40 ppm | undip.ac.id | |

| ¹H NMR | Hydroxyl Protons (-OH) | δ 2-5 ppm (broad, exchangeable) | undip.ac.id |

| Methylene Protons (-CH₂O-) | δ 4.2 ppm | rsc.org | |

| Alkyl Protons (-CH₂CH₃, -CH₃) | δ 0.9-1.7 ppm | undip.ac.id | |

| FTIR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | undip.ac.id |

| C-H Stretch (sp³) | 2850-2960 cm⁻¹ | undip.ac.id | |

| C≡C Stretch | ~2230 cm⁻¹ (weak) | mdpi.com | |

| Mass Spec | Molecular Ion (EI) | m/z 128 | nih.gov |

| Protonated Molecule (ESI) | m/z 129 [M+H]⁺ | rsc.org |

Chromatographic Separations (GC, HPLC, LC-MS/MS) for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for resolving its stereoisomers.

Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. Due to the polar nature and hydrogen-bonding capacity of its two hydroxyl groups, this compound has limited volatility. Therefore, its analysis by GC often requires prior derivatization to convert the polar -OH groups into more volatile ethers or esters. gcms.czacs.org Once derivatized, GC can effectively assess the purity of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for both the purity assessment and the chiral separation of this compound without derivatization. Since the molecule possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. These enantiomers can be separated using a chiral stationary phase (CSP), such as a DAICEL CHIRALPAK or CHIRALCEL column. rsc.org The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as 2-propanol or ethanol. rsc.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly useful for detecting and quantifying low levels of this compound in complex matrices. researchgate.netdshs-koeln.de The method provides retention time, parent ion mass, and fragment ion masses, offering a high degree of confidence in identification and purity analysis.

Table 2: Typical Chromatographic Approaches for this compound Analysis

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Conditions | Reference |

| GC | Purity (after derivatization) | Non-polar (e.g., DB-5, HP-5MS) | Temperature gradient | |

| HPLC | Purity (achiral) | Reversed-Phase (C18, C8) | Water/Acetonitrile or Methanol gradient | |

| HPLC | Enantiomeric Separation | Chiral (e.g., CHIRALPAK AD-H) | Hexane/Isopropanol (e.g., 90:10) | rsc.org |

| LC-MS/MS | Trace Analysis & Purity | Reversed-Phase (C8, C18) | Water/Acetonitrile gradient with formic acid | researchgate.netdshs-koeln.de |

Derivatization Strategies for Analytical Enhancement (e.g., for GC-MS, NMR Enantiopurity)

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. For this compound, this is employed to enhance volatility for GC analysis or to enable the differentiation of enantiomers by NMR spectroscopy.

Derivatization for GC-MS: To overcome the low volatility of the diol, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups to replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. This conversion reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape. gcms.cz Another strategy for diols is the formation of cyclic boronates by reacting the compound with an alkylboronic acid, such as n-butylboronic acid, which is particularly effective for 1,2- and 1,3-diols. gcms.cz

Derivatization for NMR Enantiopurity: Standard ¹H NMR cannot distinguish between enantiomers. To determine the enantiomeric excess (ee) of a chiral sample like this compound, a chiral derivatizing agent (CDA) is used. The diol is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers have different physical properties and are distinguishable by NMR. For diols, a three-component system involving a boronic acid template (like 2-formylphenylboronic acid) and a chiral amine or diol (like enantiopure pinanediol) can form diastereomeric imino-boronate or boronate esters. nih.govacs.org The resulting diastereomers exhibit separate, well-resolved signals in the ¹H or ¹⁹F NMR spectrum (if a fluorinated CDA is used), allowing for direct integration to accurately quantify the enantiomeric ratio. nih.govacs.org

Table 3: Derivatization Reagents and Their Applications

| Application | Reagent Class | Example Reagent | Purpose | Reference |

| GC-MS Enhancement | Silylating Agents | BSTFA, BSA | Increases volatility and thermal stability by forming TMS ethers. | gcms.cz |

| GC-MS Enhancement | Boronating Agents | n-Butylboronic Acid | Forms cyclic boronate esters with diols to increase volatility. | gcms.cz |

| NMR Enantiopurity | Chiral Boronic Acids/Amines | 2-Formylphenylboronic acid + chiral amine | Forms diastereomeric imino-boronates with distinct NMR signals. | nih.gov |

| NMR Enantiopurity | Chiral Boronic Acids/Diols | 2-Formylphenylboronic acid + (1R)-(-)-Pinanediol | Forms diastereomeric boronate esters for ee determination by NMR. | acs.org |

Hyphenated Techniques and Their Utility

Hyphenated techniques, which couple a separation method to a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. postnova.com This approach provides multiple dimensions of data from a single analysis, significantly enhancing the reliability of identification.

GC-MS: The combination of Gas Chromatography with Mass Spectrometry is a definitive technique for identifying volatile organic compounds. For this compound, this would typically be applied after derivatization. The GC separates the derivatized analyte from other components, and the MS provides a mass spectrum that serves as a chemical fingerprint for identification. chromatographyonline.com Soft ionization methods can be particularly useful to preserve the molecular ion of the derivative, aiding in molecular weight confirmation. chromatographyonline.com

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry is arguably the most versatile technique for this non-volatile, polar analyte. LC separates the compound in its native form, and the MS detector provides molecular weight and structural information. unime.it The use of tandem mass spectrometry (MS/MS) further enhances selectivity and is crucial for quantitative studies in complex biological or environmental samples, as it can minimize interferences from the sample matrix. dshs-koeln.de High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

LC-NMR: Although less common, the hyphenation of LC with NMR represents one of the most powerful techniques for unequivocal structure elucidation. It allows for the acquisition of complete NMR spectra on a separated chromatographic peak, which is invaluable for identifying unknown impurities or metabolites of this compound without the need for prior isolation.

The utility of these hyphenated techniques lies in their ability to provide both separation and structural identification in a single, efficient process, making them indispensable for modern chemical analysis. postnova.comunime.it

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-hexyne-1,4-diol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer: Synthesis typically involves alkyne hydration or catalytic hydrogenation of precursors. For example, selective hydrogenation of triple bonds can be optimized using palladium-based catalysts under controlled hydrogen pressure (10–50 psi) and temperatures (25–80°C). Solvent selection (e.g., methanol or ethanol) influences reaction kinetics and product purity. Yield improvements are achieved via stepwise quenching and purification through recrystallization or column chromatography .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer:

- NMR: The H NMR spectrum should show characteristic peaks for hydroxyl protons (δ 1.5–2.5 ppm, broad) and methyl groups (δ 0.9–1.2 ppm). C NMR confirms the alkyne carbon (δ 70–90 ppm) and diol carbons (δ 60–70 ppm).

- IR: Strong O-H stretches (~3200–3500 cm) and alkyne C≡C stretches (~2100–2260 cm) are key identifiers.

Deuterated solvents (e.g., DO or CDCl) enhance resolution for hydroxyl group analysis .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-reduction or polymerization) during catalytic hydrogenation of this compound derivatives?

- Methodological Answer:

- Catalyst Selection: Lindlar catalyst ensures partial hydrogenation of alkynes to cis-alkenes without over-reduction. Adding quinoline as a poison suppresses full hydrogenation to alkanes.

- Flow Reactor Optimization: Continuous flow systems reduce residence time, minimizing polymerization risks. For example, Pd/C in methanol at 40°C with a flow rate of 0.5 mL/min achieves >90% selectivity .

Q. How does the steric and electronic configuration of this compound influence its reactivity in Diels-Alder or click chemistry applications?

- Methodological Answer:

- Steric Effects: The methyl group at position 4 creates steric hindrance, slowing cycloaddition rates. Computational modeling (DFT) predicts transition-state geometries to optimize diene-dienophile pairing.

- Electronic Effects: The electron-withdrawing alkyne stabilizes transition states in Huisgen cycloaddition. Copper(I)-catalyzed "click" reactions with azides proceed efficiently in THF at 60°C, monitored via in situ IR .

Q. In polymer chemistry, how does this compound compare to traditional chain extenders in tuning polyurethane elasticity and thermal stability?

- Methodological Answer:

- Mechanical Properties: Compared to butane-1,4-diol, the methyl and alkyne groups enhance rigidity, increasing glass transition temperatures (T) by 10–15°C. Dynamic mechanical analysis (DMA) reveals improved storage modulus (1.5–2.0 GPa).

- Thermal Stability: TGA shows decomposition onset at 250°C (vs. 220°C for DPG-based polymers). Optimal molar ratios (1:2 diol:MDI) balance crosslinking and flexibility .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported catalytic efficiencies for this compound-mediated reactions across studies?

- Methodological Answer:

- Reproducibility Protocols: Standardize solvent purity (HPLC-grade), catalyst batch (e.g., Sigma-Aldrich Pd/C), and reaction atmosphere (argon vs. nitrogen).

- Controlled Variables: Use microreactors to isolate temperature/pressure effects. For example, Pd nanoparticle aggregation in methanol explains efficiency drops in batch vs. flow systems .

Emerging Applications

Q. What methodologies assess the potential of this compound derivatives in drug delivery systems?

- Methodological Answer:

- In Vitro Assays: MTT assays evaluate cytotoxicity in HEK-293 cells. Derivatives with IC > 100 µM are prioritized.

- Drug Loading: Hydrogel matrices synthesized via radical polymerization (AIBN initiator, 70°C) show 60–80% encapsulation efficiency for hydrophobic drugs. Release kinetics are pH-dependent, monitored via UV-Vis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.